6-Bromobenzo[d]oxazole-2-carbonitrile
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Overview
Description
6-Bromobenzo[d]oxazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H3BrN2O. It is characterized by the presence of a bromine atom at the 6th position of the benzo[d]oxazole ring and a nitrile group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[d]oxazole-2-carbonitrile typically involves the bromination of benzo[d]oxazole-2-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Bromobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazole derivatives or reduction to yield amine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include alkylated or arylated derivatives.
Oxidation Products: Oxazole derivatives with various substituents.
Reduction Products:
Scientific Research Applications
6-Bromobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Bromobenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. Additionally, its heterocyclic structure allows for π-π interactions with aromatic residues in biological targets, enhancing its binding specificity .
Comparison with Similar Compounds
Benzo[d]oxazole-2-carbonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
6-Chlorobenzo[d]oxazole-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
6-Fluorobenzo[d]oxazole-2-carbonitrile:
Uniqueness: 6-Bromobenzo[d]oxazole-2-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding characteristics. This makes it a valuable compound in the synthesis of novel molecules and in various research applications .
Properties
Molecular Formula |
C9H5BrN2O |
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Molecular Weight |
237.05 g/mol |
IUPAC Name |
2-(6-bromo-1,3-benzoxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2 |
InChI Key |
RPYQSMLKCGVEOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=N2)CC#N |
Origin of Product |
United States |
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